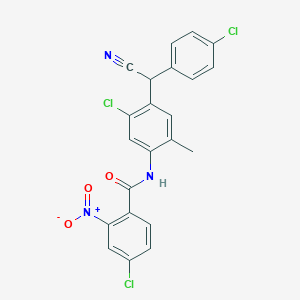
4-Chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide is a complex organic compound characterized by its multiple chloro, cyano, and nitro functional groups
Preparation Methods
The synthesis of 4-Chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The cyano group can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include sodium borohydride for reductions, and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and cyano groups can also participate in binding interactions with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar compounds to 4-Chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide include:
4-Chloro-2-fluoroaniline: Similar in structure but with a fluorine atom instead of a nitro group.
4-Chloroaniline: Lacks the cyano and nitro groups, making it less complex.
1-Chloro-4-ethynylbenzene: Contains an ethynyl group instead of the cyano and nitro groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds .
Biological Activity
4-Chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide is a complex organic compound notable for its unique structural features, including multiple chlorine and nitro substituents and a cyano group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer contexts.
- Molecular Formula : C22H15Cl3N2O2
- Molecular Weight : Approximately 440.3 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific kinases and proteases, which are critical in various signaling pathways associated with inflammation and cancer progression.
- Receptor Interaction : The compound likely binds to molecular targets such as G protein-coupled receptors (GPCRs), influencing cellular responses and modulating metabolic processes .
Anti-inflammatory Properties
A study investigating the anti-inflammatory effects of similar compounds found that modifications in the molecular structure, such as the introduction of cyano and nitro groups, enhanced the ability to inhibit pro-inflammatory cytokines. The presence of chlorine atoms also contributed to increased potency against inflammatory pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways related to cancer cell survival.
Comparative Analysis with Related Compounds
The following table summarizes key features of structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-hydroxybenzamide | Hydroxy group instead of nitro | Moderate anti-inflammatory activity |
| N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-amino-benzamide | Amino group instead of nitro | Enhanced anticancer properties |
This comparison highlights how variations in functional groups can significantly influence biological activity, suggesting avenues for further research and development.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, revealing that its unique structural components allow it to interact effectively with various biological targets. The incorporation of both nitro and cyano groups enhances its reactivity, providing distinct profiles for therapeutic applications .
Properties
Molecular Formula |
C22H14Cl3N3O3 |
|---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
4-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C22H14Cl3N3O3/c1-12-8-17(18(11-26)13-2-4-14(23)5-3-13)19(25)10-20(12)27-22(29)16-7-6-15(24)9-21(16)28(30)31/h2-10,18H,1H3,(H,27,29) |
InChI Key |
USMDBKMHVNOYJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















